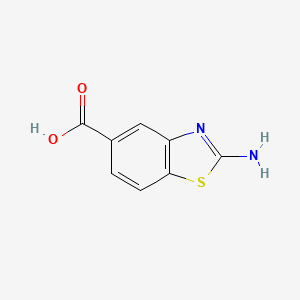

2-Amino-1,3-benzothiazole-5-carboxylic Acid

説明

BenchChem offers high-quality 2-Amino-1,3-benzothiazole-5-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1,3-benzothiazole-5-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-amino-1,3-benzothiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSPJTVLMPMYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594246 | |

| Record name | 2-Amino-1,3-benzothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-95-1 | |

| Record name | 2-Amino-1,3-benzothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Amino-1,3-benzothiazole-5-carboxylic Acid chemical properties

An In-depth Technical Guide to 2-Amino-1,3-benzothiazole-5-carboxylic Acid: Properties, Synthesis, and Applications

Foreword: The Strategic Value of the Benzothiazole Core

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that possess a remarkable propensity for binding to diverse biological targets. The 2-aminobenzothiazole nucleus is a quintessential example of such a scaffold, forming the core of numerous compounds with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a particularly valuable, bifunctional derivative: 2-Amino-1,3-benzothiazole-5-carboxylic Acid . The presence of both a reactive amine at the 2-position and a carboxylic acid on the benzene ring provides two orthogonal points for chemical modification, making it an exceptionally versatile building block for the synthesis of compound libraries and the optimization of lead candidates.[5]

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple datasheet to provide an in-depth analysis of the compound's chemical properties, predictable spectroscopic signatures, key reactivity patterns, and robust synthetic protocols, grounded in the established principles of heterocyclic chemistry.

Molecular Identity and Physicochemical Profile

Precise identification is the foundation of reproducible science. The core attributes of 2-Amino-1,3-benzothiazole-5-carboxylic Acid are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-1,3-benzothiazole-5-carboxylic acid | PubChem[6] |

| CAS Number | 101084-95-1 | PubChem[6] |

| Molecular Formula | C₈H₆N₂O₂S | PubChem[6] |

| Molecular Weight | 194.21 g/mol | PubChem[6] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)N=C(S2)N | PubChem[6] |

| InChIKey | RPSPJTVLMPMYKL-UHFFFAOYSA-N | PubChem[6] |

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from analogous compounds. These values are critical for designing experiments, including reaction setup, purification, and formulation.

| Property | Predicted/Computed Value | Scientific Rationale & Experimental Insight |

| Melting Point | >300 °C (Decomposition likely) | Aromatic carboxylic acids and heterocyclic compounds with hydrogen bonding capabilities, like this one, are typically high-melting solids. Direct determination via DSC or a melting point apparatus is recommended, with attention to potential decomposition at high temperatures. |

| pKa | Carboxylic Acid (pKa₁): ~3.5-4.5Aminobenzothiazolium (pKa₂): ~4.0-5.0 | The carboxylic acid pKa is expected to be similar to benzoic acid, slightly influenced by the electron-withdrawing nature of the heterocyclic system. The 2-amino group's basicity is reduced due to conjugation with the ring; its conjugate acid pKa is estimated based on similar 2-aminobenzothiazoles. These values are crucial for selecting appropriate pH conditions for extraction, purification, and biological assays. |

| Solubility | Poorly soluble in water and nonpolar organic solvents.Soluble in DMSO, DMF, and basic aqueous solutions (e.g., aq. NaHCO₃, NaOH). | The zwitterionic potential and strong intermolecular hydrogen bonding (acid-acid, amine-acid) lead to low solubility in most common solvents. Its acidic and basic handles allow for salt formation to enhance solubility in aqueous media. For synthetic or analytical purposes, DMSO and DMF are the recommended starting solvents. |

| LogP (Computed) | 1.6 | This computed value suggests moderate lipophilicity. However, its ionizable nature means its effective distribution will be highly pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated, significantly reducing its ability to cross lipid membranes. |

Spectroscopic Characterization: An Expert's Guide

Authentic spectral data for this compound is sparse in public literature. However, a skilled chemist can reliably predict the key signatures based on the functional groups present. When characterizing a newly synthesized batch, the following peaks should be considered diagnostic.

¹H NMR Spectroscopy

(Predicted for DMSO-d₆, a common solvent for this class of compounds)

-

δ 12.5-13.5 ppm (1H, very broad singlet): This signal corresponds to the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange. It will disappear upon D₂O exchange.

-

δ 7.8-8.2 ppm (3H, multiplet): The three aromatic protons on the benzene ring. Based on the substitution pattern, one would expect a singlet (or narrow doublet) for the proton at C4 (adjacent to the carboxylic acid), a doublet for the proton at C7, and a doublet of doublets for the proton at C6. The exact splitting and coupling constants require experimental confirmation.

-

δ 7.5-7.8 ppm (2H, broad singlet): This signal represents the two protons of the primary amine (-NH₂). Like the acid proton, it is exchangeable with D₂O and its chemical shift can vary with concentration and temperature.

¹³C NMR Spectroscopy

(Predicted for DMSO-d₆)

-

δ ~167 ppm: Carboxylic acid carbonyl carbon (-C OOH).

-

δ ~165 ppm: C2 carbon of the thiazole ring, attached to the amino group and the ring nitrogen.

-

δ 115-155 ppm: Eight distinct signals are expected for the eight carbons of the fused ring system, though some may overlap. The carbon bearing the carboxylic acid (C5) and the carbons of the thiazole ring (C8, C9) will be identifiable.

IR Spectroscopy

-

3300-2500 cm⁻¹ (broad, strong): This is the highly characteristic O-H stretch of a hydrogen-bonded carboxylic acid, often superimposed with C-H stretches.

-

~3400 cm⁻¹ and ~3300 cm⁻¹ (two medium peaks): Symmetric and asymmetric N-H stretching vibrations of the primary amine group.

-

~1700 cm⁻¹ (strong): The C=O stretch of the carboxylic acid. Its position confirms the presence of the acid functional group.

-

~1630 cm⁻¹ (strong): The C=N stretching vibration characteristic of the thiazole ring.

-

~1550 cm⁻¹ (medium): N-H bending vibration.

-

1600-1450 cm⁻¹ (multiple medium peaks): C=C stretching vibrations within the aromatic and heterocyclic rings.

Mass Spectrometry (EI)

-

Molecular Ion (M⁺): m/z = 194. This should be clearly visible.

-

Key Fragments:

-

m/z = 177: Loss of the hydroxyl radical (-OH) from the carboxylic acid.

-

m/z = 149: Loss of the carboxyl group (-COOH). This is often a significant peak for aromatic carboxylic acids.

-

m/z = 121: Subsequent loss of HCN from the m/z 149 fragment.

-

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2-Amino-1,3-benzothiazole-5-carboxylic Acid stems from its two distinct reactive sites. This dual functionality allows for selective modification and the construction of complex molecular architectures.

-

Reactions at the 2-Amino Group: The exocyclic amino group acts as a potent nucleophile. It can readily undergo:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form stable amides and sulfonamides.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.[7][8]

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

-

Reactions at the 5-Carboxylic Acid Group: The carboxylic acid can be activated and converted into a variety of functional groups:

-

Esterification: Standard acid-catalyzed reaction with alcohols or conversion to an acyl chloride followed by reaction with an alcohol.

-

Amide Bond Formation: Activation with coupling reagents (e.g., HATU, HOBt/EDC) followed by reaction with primary or secondary amines to form amides. This is a cornerstone of medicinal chemistry.

-

The diagram below illustrates the primary derivatization pathways available to a researcher, highlighting the molecule's role as a versatile synthetic hub.

Caption: Key derivatization pathways for the title compound.

Synthesis and Purification Protocols

While a specific, dedicated synthesis for 2-Amino-1,3-benzothiazole-5-carboxylic Acid is not prominently published, established methods for analogous compounds provide a reliable blueprint. The two most logical retrosynthetic approaches are presented below.

Synthetic Workflow Overview

The general strategy involves the construction of the benzothiazole ring from a suitably substituted benzene precursor.

Caption: General retrosynthetic strategies for the target molecule.

Protocol 1: Synthesis via Oxidative Cyclization of a Thiourea Intermediate

This is arguably the most direct approach, based on the well-established Hugershoff reaction, and is analogous to methods used for the 6-carboxylic acid isomer.[9]

Step 1: Preparation of 4-Carboxy-phenylthiourea

-

In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 4-aminobenzoic acid (10.0 g, 72.9 mmol) in 50 mL of water.

-

Slowly add concentrated hydrochloric acid (~6 mL) until the solid completely dissolves, forming the hydrochloride salt.

-

Add ammonium thiocyanate (6.1 g, 80.2 mmol) to the solution.

-

Heat the mixture to a gentle reflux for 4-6 hours. A white precipitate of the phenylthiourea should form.

-

Cool the reaction mixture in an ice bath, collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Oxidative Cyclization to 2-Amino-1,3-benzothiazole-5-carboxylic Acid

-

Suspend the dried 4-carboxy-phenylthiourea (from Step 1) in 100 mL of glacial acetic acid in a 500 mL flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the suspension to 10-15 °C in an ice-water bath.

-

Prepare a solution of bromine (3.9 mL, 76.5 mmol) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred suspension over 1 hour, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 12-18 hours.

-

Pour the reaction mixture into 500 mL of ice water. A precipitate will form.

-

Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of water to remove acetic acid and salts, followed by a small amount of cold ethanol.

-

Dry the product under high vacuum.

Purification

The crude product is often contaminated with starting materials or side products.

-

Recrystallization: Due to its poor solubility, recrystallization can be challenging. A suitable solvent system might be a large volume of ethanol, acetic acid, or DMF/water.

-

Acid-Base Wash: A more effective method is to dissolve the crude solid in a dilute aqueous base (e.g., 1 M NaHCO₃), which deprotonates the carboxylic acid to form a soluble salt. The solution can then be filtered to remove insoluble impurities. Re-acidification of the filtrate with 1 M HCl will precipitate the purified product, which can then be collected by filtration, washed with water, and dried.

Applications in Drug Discovery

The title compound is not an end-product therapeutic but rather a high-value intermediate. Its utility lies in its role as a scaffold for generating novel chemical entities.

-

Scaffold for Kinase Inhibitors: The rigid, planar benzothiazole structure is ideal for insertion into the ATP-binding pockets of various kinases, a major target class in oncology. The amino and carboxylic acid groups serve as anchor points for building out side chains that can target specific residues and achieve selectivity.

-

Building Block for Antimicrobial Agents: 2-Aminobenzothiazole derivatives have shown potent activity against various bacterial and fungal strains.[3] The carboxylic acid moiety can be used to improve pharmacokinetic properties or to target specific bacterial enzymes.

-

Fragment-Based Drug Design (FBDD): As a relatively small molecule with key hydrogen bonding features, it is an excellent candidate for fragment screening campaigns to identify initial hits against novel protein targets.

Safety and Handling

As a professional scientist, adherence to safety protocols is paramount.

-

Hazard Identification: The compound is classified with the following hazards:

-

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash affected areas immediately and thoroughly with water.

-

Conclusion

2-Amino-1,3-benzothiazole-5-carboxylic Acid represents a strategically important building block for medicinal chemistry and drug discovery. Its bifunctional nature, embedded within a biologically privileged heterocyclic core, provides a robust platform for the synthesis of diverse and complex molecules. While detailed experimental characterization is not yet widespread in the public domain, its chemical properties and reactivity can be confidently predicted from established principles. The synthetic protocols outlined herein offer a reliable pathway for its preparation, enabling researchers to unlock the vast potential of this versatile scaffold in the pursuit of novel therapeutic agents.

References

-

Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. JCHR, 14(4), 1920-1930. [Link]

-

ResearchGate. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18504699, 2-Amino-1,3-benzothiazole-5-carboxylic acid. PubChem. [Link]

-

U.S. Geological Survey. (n.d.). USGS Spectral Library Version 7 Data. USGS. [Link]

-

Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. 5(2), 147-164. [Link]

-

Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. 21(3). [Link]

-

Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. 15(5), 1-28. [Link]

-

Elsevier. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry. [Link]

-

MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

-

ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

-

IOSR Journals. (n.d.). Synthesis, Characterization and Antimicrobial activity of 2-Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino-1,3-benzothiazole. IOSR Journal of Applied Chemistry. [Link]

-

University of Thi-Qar. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

-

Amerigo Scientific. (n.d.). 2-Amino-1,3-benzothiazole-6-carboxylic acid. [Link]

-

PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]

-

National Center for Biotechnology Information. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC. [Link]

-

ResearchGate. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

-

Synthink. (n.d.). 2-Amino-1,3-benzothiazole-5-carboxylic Acid. [Link]

-

ChemBK. (n.d.). 2-Aminobenzothiazole Uses. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. mdpi.com [mdpi.com]

- 5. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. 2-Amino-1,3-benzothiazole-5-carboxylic acid | C8H6N2O2S | CID 18504699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

A-Z Guide to the Synthesis of 2-Amino-1,3-benzothiazole-5-carboxylic Acid: A Technical Guide for Medicinal Chemists

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] This guide provides an in-depth, technical walkthrough for the synthesis of a key derivative, 2-Amino-1,3-benzothiazole-5-carboxylic Acid. We will dissect the synthetic pathway starting from 3-aminobenzoic acid, detailing the reaction mechanism, providing a step-by-step experimental protocol, and explaining the scientific rationale behind the procedural choices. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of the 2-Aminobenzothiazole Core

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged heterocyclic structure in drug development.[2] When substituted with an amino group at the 2-position, its pharmacological potential expands significantly, with derivatives exhibiting anticancer, antimicrobial, and neuroprotective properties.[3][4] 2-Amino-1,3-benzothiazole-5-carboxylic acid, in particular, serves as a versatile building block, allowing for further functionalization at both the amino and carboxylic acid groups, enabling the construction of complex molecular architectures and extensive structure-activity relationship (SAR) studies.

This guide focuses on a classical and reliable method for its synthesis: the electrophilic thiocyanation of an aminobenzoic acid precursor followed by intramolecular cyclization.

Synthetic Strategy & Mechanism

The most direct route to 2-Amino-1,3-benzothiazole-5-carboxylic Acid begins with 3-aminobenzoic acid. The overall transformation involves the formation of a carbon-sulfur bond and a carbon-nitrogen bond to construct the thiazole ring onto the existing benzene ring of the starting material.

The core of this synthesis is a two-step sequence proceeding via a thiocyanated intermediate:

-

Electrophilic Aromatic Thiocyanation: The aromatic ring of 3-aminobenzoic acid is activated by the electron-donating amino group. This allows for the introduction of a thiocyanate (-SCN) group. This is typically achieved by generating an electrophilic thiocyanating agent in situ from an alkali metal thiocyanate (like KSCN or NaSCN) and an oxidizing agent, such as bromine.[5] The amino group directs the substitution primarily to the ortho position (C4), which is paramount for the subsequent cyclization.

-

Acid-Catalyzed Intramolecular Cyclization: The resulting 3-amino-4-thiocyanatobenzoic acid intermediate is then heated in the presence of a strong acid.[6][7] The acid protonates the nitrogen of the thiocyanate group, activating the carbon for nucleophilic attack by the adjacent amino group, leading to ring closure and formation of the stable benzothiazole system.

The detailed reaction mechanism is illustrated below.

Caption: Reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous benzothiazole derivatives.[5]

Materials and Equipment

-

Reagents: 3-Aminobenzoic acid (≥98%)[8], Sodium thiocyanate (NaSCN, ≥98%), Bromine (Br₂, ≥99.5%), Methanol (ACS grade), Hydrochloric acid (HCl, concentrated, 37%), Deionized water.

-

Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice-water bath, reflux condenser, Buchner funnel and filtration flask, standard laboratory glassware.

Step-by-Step Synthesis Workflow

The overall workflow is depicted in the diagram below, followed by the detailed procedure.

Caption: High-level experimental workflow for the synthesis.

Procedure:

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 3-aminobenzoic acid (13.7 g, 0.1 mol) and sodium thiocyanate (12.2 g, 0.15 mol) in 200 mL of methanol.

-

Thiocyanation: Cool the suspension to 0-5 °C using an ice-water bath with constant stirring. In the dropping funnel, prepare a solution of bromine (5.1 mL, 0.1 mol) in 40 mL of methanol. Add the bromine solution dropwise to the cooled suspension over a period of 60-90 minutes.

-

Expert Insight: The temperature must be strictly controlled below 5 °C during bromine addition. This is critical to prevent unwanted side reactions, such as ring bromination, and to control the exothermic nature of the reaction. The slow addition ensures the selective formation of the desired thiocyanating agent.

-

-

Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours. A precipitate will form as the reaction progresses.

-

Intermediate Isolation: Filter the resulting precipitate using a Buchner funnel and wash it with a small amount of cold methanol to remove unreacted starting materials. Do not dry the intermediate, as it is used directly in the next step.

-

Cyclization: Transfer the damp precipitate to a 500 mL round-bottom flask. Add 150 mL of 1 M hydrochloric acid. Equip the flask with a reflux condenser and heat the suspension to reflux (approximately 100-105 °C) with vigorous stirring for 1 hour.

-

Expert Insight: The acidic reflux provides the necessary conditions for the intramolecular nucleophilic attack. The protonation of the thiocyanate group makes it a much better electrophile, facilitating ring closure to the thermodynamically stable aromatic benzothiazole system.

-

-

Product Isolation and Purification: After refluxing, cool the mixture to room temperature and then further in an ice bath. The product, 2-Amino-1,3-benzothiazole-5-carboxylic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove any residual acid.

-

Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Data Summary and Characterization

Reaction Parameters

| Parameter | Value / Compound | Molar Mass ( g/mol ) | Moles (mol) | Molar Ratio |

| Starting Material | 3-Aminobenzoic Acid | 137.14 | 0.10 | 1.0 |

| Reagent | Sodium Thiocyanate | 81.07 | 0.15 | 1.5 |

| Reagent | Bromine | 159.81 | 0.10 | 1.0 |

| Product | 2-Amino-1,3-benzothiazole-5-carboxylic Acid | 194.21 | - | - |

Expected Product Characteristics

-

Appearance: Off-white to light yellow solid.

-

Molecular Formula: C₈H₆N₂O₂S[9]

-

Molecular Weight: 194.21 g/mol [9]

-

Spectroscopic Analysis: Characterization should be performed using standard analytical techniques to confirm the structure.

-

¹H NMR (DMSO-d₆): Expect signals for the three aromatic protons on the benzene ring, a broad singlet for the -NH₂ protons, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns will be consistent with the 5-carboxy substitution pattern.

-

¹³C NMR (DMSO-d₆): Expect 8 distinct carbon signals corresponding to the molecular structure. Key signals include the carboxylic acid carbonyl, the C2 carbon bearing the amino group, and the other six carbons of the fused ring system.

-

FT-IR (KBr): Characteristic peaks would include N-H stretching for the primary amine, O-H stretching for the carboxylic acid, C=O stretching for the carbonyl group, and C=N stretching from the thiazole ring.[10]

-

Mass Spectrometry (ESI-MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z 195.02.

-

Conclusion and Outlook

This guide outlines a robust and reproducible method for the synthesis of 2-Amino-1,3-benzothiazole-5-carboxylic acid, a high-value building block for drug discovery. By understanding the underlying reaction mechanism and the rationale for each experimental step, researchers can confidently execute this synthesis and adapt it for related derivatives. The versatility of the 2-aminobenzothiazole scaffold ensures that efficient synthetic routes to its derivatives will remain an area of high interest in the ongoing quest for novel therapeutic agents.

References

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

-

2-Amino-1,3-benzothiazole-5-carboxylic acid | C8H6N2O2S | CID 18504699. PubChem. [Link]

-

Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,.... ResearchGate. [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. (2019). [Link]

-

Corbo, F., et al. 2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

-

Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. [Link]

-

Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC - NIH. [Link]

-

(PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. (2019). [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. [Link]

- Process for the preparation of 2-aminobenzothiazoles.

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. (2020). [Link]

-

Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage: Mild Synthesis of Benzo[2][3]oxazepane and Dihydrobenzo[2][11]oxazocine. PubMed. (2024). [Link]

-

2-Amino-1,3-thiazole-5-carboxylic acid | C4H4N2O2S | CID 315243. PubChem. [Link]

-

99-05-8 CAS | 3-AMINOBENZOIC ACID. Loba Chemie. [Link]

Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uokerbala.edu.iq [uokerbala.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. facm.ucl.ac.be [facm.ucl.ac.be]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage: Mild Synthesis of Benzo[1,4]oxazepane and Dihydrobenzo[1,5]oxazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 99-05-8 CAS | 3-AMINOBENZOIC ACID | Amino Acids & Derivatives | Article No. 01039 [lobachemie.com]

- 9. 2-Amino-1,3-benzothiazole-5-carboxylic acid | C8H6N2O2S | CID 18504699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Amino-1,3-benzothiazole-5-carboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. Within this versatile class of compounds, 2-Amino-1,3-benzothiazole-5-carboxylic acid stands out as a key building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and applications in drug discovery and development.

Chemical Identity and Structure

The nomenclature and structural representation of a molecule are fundamental to its scientific understanding.

IUPAC Name: 2-amino-1,3-benzothiazole-5-carboxylic acid[1]

Chemical Structure:

Molecular Formula: C₈H₆N₂O₂S[1]

Molecular Weight: 194.21 g/mol [1]

CAS Number: 101084-95-1[1]

Synthesis of 2-Amino-1,3-benzothiazole-5-carboxylic Acid

The synthesis of the 2-aminobenzothiazole core typically involves the cyclization of a substituted aniline precursor. While a specific detailed protocol for the 5-carboxylic acid derivative is not extensively documented in publicly available literature, the general synthetic strategies for related compounds provide a strong foundation for its preparation. A common and effective method is the reaction of an appropriately substituted aminobenzoic acid with a thiocyanate salt in the presence of a halogen.

General Synthetic Pathway: The Hugershoff Reaction

A plausible and widely utilized approach for the synthesis of 2-aminobenzothiazoles is a modification of the Hugershoff reaction. This involves the reaction of an aromatic amine with a thiocyanate, followed by cyclization. For the synthesis of 2-Amino-1,3-benzothiazole-5-carboxylic acid, the starting material would be 3-amino-4-mercaptobenzoic acid or a related precursor. A more common laboratory approach involves the reaction of 4-amino-3-bromobenzoic acid with potassium thiocyanate.

The general mechanism involves the in situ formation of a thiocyanoaniline intermediate, which then undergoes intramolecular cyclization to form the benzothiazole ring.

A Generalized Synthetic Workflow

Illustrative Experimental Protocol

Step 1: Phenylthiourea Formation

-

Aniline is treated with concentrated hydrochloric acid to form its water-soluble salt.

-

An aqueous solution of ammonium thiocyanate is added to the aniline salt solution.

-

The mixture is heated to induce the formation of phenylthiourea, which precipitates upon cooling.

-

The phenylthiourea is filtered, washed, and dried.

Step 2: Oxidative Cyclization

-

The prepared phenylthiourea is dissolved in a suitable solvent, such as chloroform.

-

A solution of bromine or iodine in the same solvent is added dropwise with stirring at a controlled temperature.

-

The reaction proceeds for several hours, leading to the formation of the 2-aminobenzothiazole ring system.

-

Upon completion, the reaction mixture is basified with a weak base like ammonia solution.

-

The precipitated 2-aminobenzothiazole is filtered, washed, and purified by recrystallization.

Causality in Experimental Choices:

-

Acidification of Aniline: The initial protonation of aniline increases its solubility in the aqueous reaction medium, facilitating a homogeneous reaction with the thiocyanate salt.

-

Use of Bromine/Iodine: These halogens act as oxidizing agents, promoting the electrophilic cyclization of the thiourea intermediate to form the stable benzothiazole ring.

-

Basification: The addition of a base is crucial to neutralize the hydrohalic acid formed during the cyclization and to precipitate the free base of the 2-aminobenzothiazole product.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is essential for drug development, influencing formulation, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂S | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | >300 °C (for the 6-carboxylic acid isomer) | |

| pKa | (Predicted) | |

| LogP | 1.6 (Predicted) | [1] |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF. |

Spectroscopic Data

1H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm, with splitting patterns corresponding to the substitution on the benzene ring.

-

Amine Protons: A broad singlet, typically in the range of 5.0-7.0 ppm, which is exchangeable with D₂O.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm, also exchangeable with D₂O.

13C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm).

-

C2 Carbon (of the thiazole ring): A characteristic signal around 160-170 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.[3][4]

-

O-H Stretching: A very broad absorption band from 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[3][4]

-

C=N Stretching: A characteristic absorption around 1620-1650 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M+): Expected at m/z = 194.

Applications in Drug Discovery and Development

The 2-aminobenzothiazole scaffold is a cornerstone in the design of various therapeutic agents. The presence of the carboxylic acid group at the 5-position of 2-Amino-1,3-benzothiazole-5-carboxylic acid offers a valuable handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of new drug candidates.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have shown significant potential as anticancer agents.[5] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. The carboxylic acid functionality of the title compound can be converted to amides, esters, or other functional groups to modulate the compound's interaction with biological targets. For instance, certain 2-aminobenzothiazole derivatives have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell growth and survival.[5]

Antimicrobial Activity

The benzothiazole nucleus is also a key component of many antimicrobial agents.[6] Derivatives have demonstrated activity against a range of bacteria and fungi. The 2-amino group and the carboxylic acid moiety can be functionalized to enhance the antimicrobial potency and spectrum of activity. For example, Schiff base derivatives formed from 2-aminobenzothiazoles have shown promising antibacterial and antifungal properties.[2]

Therapeutic Potential of the Core Scaffold

Conclusion and Future Perspectives

2-Amino-1,3-benzothiazole-5-carboxylic acid is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, based on established methodologies for benzothiazole formation, provides a reliable route to this important intermediate. The presence of both an amino and a carboxylic acid group allows for extensive chemical modification, making it an ideal starting point for the generation of compound libraries for high-throughput screening.

Future research will likely focus on the development of more efficient and environmentally friendly synthetic routes to this compound. Furthermore, the exploration of its derivatives as inhibitors of novel biological targets will continue to be a promising avenue for the discovery of new therapeutic agents to address unmet medical needs in oncology, infectious diseases, and beyond. The inherent drug-like properties of the benzothiazole scaffold, combined with the synthetic tractability of the 5-carboxylic acid derivative, ensure its continued importance in the landscape of drug discovery.

References

-

Synthesis, Characterization and Antimicrobial activity of 2- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino- 1,3-benzothiazole. IOSR Journal of Applied Chemistry. Available at: [Link]

-

Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. ResearchGate. Available at: [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

-

2-Amino-1,3-benzothiazole-5-carboxylic acid. PubChem. Available at: [Link]

-

An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. ResearchGate. Available at: [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. Available at: [Link]

-

2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. Available at: [Link]

-

The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. ResearchGate. Available at: [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. ResearchGate. Available at: [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Theoretical FT-IR spectrum of benzothiazole. ResearchGate. Available at: [Link]

-

NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Available at: [Link]

Sources

- 1. 2-Amino-1,3-benzothiazole-5-carboxylic acid | C8H6N2O2S | CID 18504699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. echemi.com [echemi.com]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Amino-1,3-benzothiazole-5-carboxylic Acid: A Technical Guide to its Predicted Biological Activities

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities. This technical guide delves into the predicted biological landscape of a specific, yet underexplored, member of this family: 2-Amino-1,3-benzothiazole-5-carboxylic Acid . While direct experimental data for this core molecule is nascent, a comprehensive analysis of its close structural analogs provides a robust framework for predicting its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This document synthesizes the known structure-activity relationships, potential mechanisms of action, and detailed experimental protocols to empower researchers in the exploration and validation of this promising compound.

Introduction: The 2-Aminobenzothiazole Scaffold - A Privileged Structure in Drug Discovery

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a recurring motif in a multitude of biologically active compounds.[1][2] The addition of an amino group at the 2-position significantly enhances the molecule's ability to interact with various biological targets, making 2-aminobenzothiazole a "privileged scaffold" in drug design.[1] Derivatives of this core structure have been extensively investigated and have shown potent activities, including but not limited to, antitumor, anti-inflammatory, antimicrobial, and even antidiabetic effects.[3][4][5]

2-Amino-1,3-benzothiazole-5-carboxylic Acid distinguishes itself by the presence of a carboxylic acid group at the 5-position. This functional group can significantly influence the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, potentially modulating its interaction with biological targets. This guide will explore the predicted biological activities of this specific compound by extrapolating from the wealth of data available for its derivatives.

Predicted Anticancer Activity: Targeting the Hallmarks of Cancer

Derivatives of 2-aminobenzothiazole have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[1]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[1]

-

Tyrosine Kinase Inhibition: Many derivatives have been shown to inhibit receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are pivotal in tumor growth and angiogenesis.[1] The 2-amino group often acts as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the kinase.

-

Serine/Threonine Kinase Inhibition: Inhibition of serine/threonine kinases, including those in the PI3K/Akt/mTOR pathway, has also been reported, highlighting the scaffold's versatility in targeting different kinase families.[1]

The predicted anticancer activity of 2-Amino-1,3-benzothiazole-5-carboxylic Acid is likely to involve similar mechanisms. The carboxylic acid moiety could potentially form additional interactions within the target's active site, enhancing binding affinity and selectivity.

Caption: Predicted Anticancer Signaling Pathway Inhibition.

Quantitative Cytotoxicity Data for 2-Aminobenzothiazole Derivatives

While specific IC50 values for 2-Amino-1,3-benzothiazole-5-carboxylic Acid are not yet widely published, the following table summarizes the cytotoxic activity of some of its derivatives against various cancer cell lines, demonstrating the potential of this scaffold.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Multiple | Varies | [1] |

| 2-aminobenzothiazole-TZD hybrid | HCT-116 | 7.44 | [1] |

| 2-aminobenzothiazole-CT hybrid | MCF-7 | 12.14 | [1] |

| Naphthalimide-benzothiazole derivative | HT-29 | 3.72 ± 0.3 | [6] |

| Naphthalimide-benzothiazole derivative | A549 | 4.074 ± 0.3 | [6] |

| Naphthalimide-benzothiazole derivative | MCF-7 | 7.91 ± 0.4 | [6] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of 2-Amino-1,3-benzothiazole-5-carboxylic Acid in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Predicted Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Benzothiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory pathway.[4][5]

Mechanism of Action: COX Inhibition

The most probable mechanism for the anti-inflammatory activity of 2-aminobenzothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[7] The structural features of the 2-aminobenzothiazole scaffold allow it to fit into the active site of COX enzymes.

Caption: Predicted Anti-inflammatory Mechanism of Action.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response. The first phase is mediated by histamine and serotonin, while the second, more prolonged phase, is mediated by prostaglandins and is sensitive to inhibition by COX inhibitors.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week.

-

Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of 2-Amino-1,3-benzothiazole-5-carboxylic Acid orally.

-

Edema Induction: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit protein denaturation.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: The reaction mixture (5 mL) will consist of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of 2-Amino-1,3-benzothiazole-5-carboxylic Acid.

-

Control: A similar volume of distilled water will serve as the control.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

-

Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Predicted Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-aminobenzothiazole scaffold has been a fruitful source of compounds with significant antibacterial and antifungal activities.[8][9]

Mechanism of Action: Diverse Molecular Targets

The antimicrobial mechanisms of 2-aminobenzothiazole derivatives are diverse and can involve:

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase.[9]

-

Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall.

-

Inhibition of Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics.[8]

Quantitative Antimicrobial Data for 2-Aminobenzothiazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for some 2-aminobenzothiazole derivatives against various microbial strains.

| Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2-azidobenzothiazole derivative (2d) | E. faecalis | 8 | [8] |

| 2-azidobenzothiazole derivative (2d) | S. aureus | 8 | [8] |

| Amino-benzothiazole Schiff base (46a) | E. coli | 15.62 | [9] |

| Amino-benzothiazole Schiff base (46b) | P. aeruginosa | 15.62 | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses from the disk into the agar. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of 2-Amino-1,3-benzothiazole-5-carboxylic Acid onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around the disk in millimeters.

-

Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity.

Caption: General Experimental Workflow for Biological Evaluation.

Synthesis of 2-Amino-1,3-benzothiazole-5-carboxylic Acid

The synthesis of 2-aminobenzothiazoles can be achieved through several established routes. A common method involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, followed by cyclization. For 2-Amino-1,3-benzothiazole-5-carboxylic Acid, a plausible synthetic route would start from 4-amino-3-mercaptobenzoic acid.

Conclusion and Future Directions

While direct experimental validation for the biological activities of 2-Amino-1,3-benzothiazole-5-carboxylic Acid is still required, the extensive body of research on its structural analogs strongly suggests its potential as a versatile therapeutic agent. The presence of the carboxylic acid moiety offers an interesting point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive foundation for researchers to embark on the investigation of this promising compound. The detailed experimental protocols offer a clear roadmap for in vitro and in vivo evaluation. Future studies should focus on the synthesis and rigorous biological testing of 2-Amino-1,3-benzothiazole-5-carboxylic Acid to confirm its predicted anticancer, anti-inflammatory, and antimicrobial activities and to elucidate its precise mechanisms of action.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015).

-

Bansal, R., & Kumar, R. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic & Medicinal Chemistry, 47, 116374. [Link]

-

Bello, M., Tamay-Cach, F., Martínez-Archundia, M., Alemán-González-Duhart, D., Correa-Basurto, J., & Mendieta-Wejebe, J. E. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 27(19), 6309. [Link]

- Das, D., & Das, M. (2016). A review on the synthesis and biological activities of 2-aminothiazoles. Journal of the Serbian Chemical Society, 81(7), 737-760.

- Dea-Ayuela, M. A., Castillo, E., Bilbao-Ramos, P., Bolás-Fernández, F., & González-Bueno, F. (2009). Synthesis and in vitro and in vivo activity of new 2-aminothiazole derivatives against Leishmania infantum. Antimicrobial agents and chemotherapy, 53(1), 27-35.

- D'Souza, P., & Kumar, N. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 14(4), 1920-1930.

-

Edafiogho, D. O., & Ukoha, P. O. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Pharmaceutical Research, 17(1), 17-26. [Link]

-

Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [Link]

-

Jakopec, S., Singh, A., Kumar, A., & Singh, R. K. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Journal of Molecular Structure, 1287, 135639. [Link]

- Kumar, D., & Singh, R. (2015). Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. International Journal of Pharmaceutical Sciences and Research, 6(10), 4296.

-

Liu, T., Zhang, L., & Liu, X. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(7), 451-458. [Link]

- Lu, Y., Chen, Y., & Zhang, Y. (2018). Synthesis and biological evaluation of novel 2-aminothiazole derivatives as potential antitumor agents. Molecules, 23(11), 2955.

- Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.

-

Suyambulingam, I., & Karuppasamy, K. (2020). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1222, 128889. [Link]

- Ukoha, P. O., Edafiogho, D. O., Anadu, O. C., & Ogu, C. C. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Pharmaceutical Research, 17(1), 17-26.

-

Zhang, Y., Li, X., Wang, Y., & Liu, Z. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

-

Graphviz. (n.d.). DOT Language. Retrieved January 17, 2026, from [Link]

- Reddy, P. V., & Kumar, T. S. (2022). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Journal of Drug Delivery and Therapeutics, 12(2-S), 205-212.

- S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.

-

Rao, A. V., & Kumar, K. A. (2019). Benzothiazole derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-15. [Link]

- Williams, L. A., O'Connar, A., Latore, L., Dennis, O., Ringer, S., Whittaker, J. A., & Conrad, J. (2008). The in vitro anti-denaturation effects induced by natural products and non-steroidal compounds in heat treated (immunogenic) bovine serum albumin is proposed as a screening assay for the detection of anti-inflammatory compounds. West Indian Medical Journal, 57(4), 327-331.

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. mdpi.com [mdpi.com]

- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-1,3-benzothiazole-5-carboxylic Acid derivatives and their applications

An In-depth Technical Guide to 2-Amino-1,3-benzothiazole-5-carboxylic Acid Derivatives and Their Applications

Abstract

The 2-amino-1,3-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities and versatile chemical properties. This technical guide focuses specifically on derivatives of 2-Amino-1,3-benzothiazole-5-carboxylic Acid, a key subclass that offers unique opportunities for molecular design and therapeutic intervention. By leveraging the dual functional handles of the 2-amino group and the 5-carboxylic acid group, researchers can generate extensive libraries of compounds with tailored properties. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse applications of these derivatives, with a primary focus on their roles as anticancer and antimicrobial agents. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required to innovate in this promising chemical space.

Introduction to the 2-Aminobenzothiazole Scaffold

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1] The 2-aminobenzothiazole moiety, in particular, serves as an integral structural component in numerous natural and synthetic bioactive molecules.[2] Its unique electronic properties and rigid, planar structure allow it to interact with a variety of biological targets, making it a cornerstone in drug discovery.[2][3] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, antiviral, and neuroprotective effects.[3][4] The ease of functionalization, particularly at the C2-amino group and on the benzene ring, makes it a highly tractable scaffold for synthetic and medicinal chemists.[5]

The Core Moiety: 2-Amino-1,3-benzothiazole-5-carboxylic Acid

The focus of this guide, 2-Amino-1,3-benzothiazole-5-carboxylic Acid (PubChem CID: 18504699), represents a strategic evolution of the parent scaffold.[6] The introduction of a carboxylic acid group at the 5-position provides a critical point for derivatization, enabling the formation of amides, esters, and other functional groups. This allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing a vector for targeting specific interactions with biological macromolecules. The presence of two distinct reactive sites—the nucleophilic 2-amino group and the electrophilic 5-carbonyl group (once activated)—permits orthogonal chemical modifications, vastly expanding the accessible chemical space for drug design.

Synthesis and Derivatization Strategies

The synthesis of 2-aminobenzothiazole derivatives can be achieved through several established routes. The most common and versatile method involves the cyclization of an appropriate o-aminothiophenol precursor.

Synthesis of the Core Scaffold

The foundational approach to synthesizing the benzothiazole ring is the condensation of o-aminothiophenols with various reagents like carboxylic acids, aldehydes, or acyl chlorides.[7][8] For the specific synthesis of 2-aminobenzothiazoles, the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid is a widely used method, often referred to as the Hugershoff synthesis.[4]

Caption: General workflow for the synthesis of the 2-aminobenzothiazole core.

Derivatization of the 5-Carboxylic Acid Group

The carboxylic acid moiety is typically converted into more reactive intermediates, such as an acyl chloride or an activated ester, to facilitate coupling with various nucleophiles (amines, alcohols) to form amides and esters, respectively. This is a cornerstone of library development.

Derivatization of the 2-Amino Group

The 2-amino group can readily react with electrophiles. For instance, it can be acylated with chloroacetyl chloride to form an intermediate that can then be coupled with other amines, or it can undergo condensation with aldehydes to form Schiff bases, which are themselves a class of bioactive compounds.[4][9]

Detailed Experimental Protocol: Synthesis of a 2-Amino-1,3-benzothiazole-5-carboxamide Derivative

This protocol describes a representative two-step synthesis of an N-aryl-2-aminobenzothiazole-5-carboxamide, a common structural motif in bioactive derivatives.

Step 1: Activation of the Carboxylic Acid

-

Reagents & Setup: To a solution of 2-Amino-1,3-benzothiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Rationale: Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (CO, CO2, HCl), which are easily removed, driving the reaction to completion. DMF acts as a catalyst by forming the reactive Vilsmeier reagent in situ.

-

Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and observing the formation of the methyl ester.

-

Work-up: Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-amino-1,3-benzothiazole-5-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Coupling

-

Reagents & Setup: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM. To this solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) at 0 °C.

-

Rationale: The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the reactant amine, which would render it non-nucleophilic.

-

Reaction & Monitoring: Stir the reaction at room temperature overnight. Monitor the formation of the product by TLC or LC-MS.

-

Purification & Characterization: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Applications in Medicinal Chemistry

The derivatization potential of the 2-Amino-1,3-benzothiazole-5-carboxylic acid scaffold has been extensively explored in the pursuit of novel therapeutic agents.

Anticancer Activity

Derivatives from this class have emerged as potent anticancer agents, often acting through the inhibition of critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.[10][11]

A primary mechanism of action for many benzothiazole-based anticancer agents is the inhibition of protein tyrosine kinases (PTKs).[10] These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. For example, derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[10]

// Nodes VEGF [label="VEGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BT_Derivative [label="Benzothiazole\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds & Activates"]; VEGFR2 -> PLCg [label="Phosphorylates"]; VEGFR2 -> PI3K [label="Phosphorylates"]; BT_Derivative -> VEGFR2 [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; PI3K -> AKT [label="Activates"]; PLCg -> Proliferation; AKT -> Proliferation; AKT -> Angiogenesis;

}

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzothiazole derivative.

-

Substitution at C2: The amino group at the C2 position is often a key pharmacophoric feature. Derivatizing this amine with various moieties can modulate kinase binding affinity.

-

Aryl Amide at C5: Converting the 5-carboxylic acid to an N-aryl amide is a common strategy. The nature and substitution pattern on the aryl ring significantly impact potency and selectivity against different cancer cell lines.[1]

-

Benzene Ring Substitution: The addition of small electron-withdrawing groups, such as chlorine or fluorine, to the benzothiazole's benzene ring can enhance cytotoxic activity.[4][12]

The following table summarizes the in vitro cytotoxic activity of representative 2-aminobenzothiazole derivatives against various cancer cell lines.

| Compound ID | R Group (at 5-carboxamide) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 20 | Thiazolidinedione derivative | HepG2 (Liver) | 9.99 | [10] |

| 20 | Thiazolidinedione derivative | HCT-116 (Colon) | 7.44 | [10] |

| 20 | Thiazolidinedione derivative | MCF-7 (Breast) | 8.27 | [10] |

| 24 | 1,3,4-Oxadiazole derivative | C6 (Glioma) | 4.63 | [10] |

| 54 | Phenyl derivative | MCF-7 (Breast) | (Potent, nM) | [10] |

| L1Pt | Platinum(II) Complex | HepG2 (Liver) | (Selective) | [13] |

This protocol is used to assess the effect of compounds on cancer cell viability.[11]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

The benzothiazole scaffold is a potent pharmacophore for developing agents against a wide range of pathogens, including drug-resistant bacteria and fungi.[14][15]

Derivatives have shown significant activity against Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), and mycobacteria, including Mycobacterium tuberculosis.[12][14] Activity against Gram-negative bacteria is sometimes limited due to the compounds being substrates for efflux pumps, though structural modifications can overcome this.[12]

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell walls.

-

N-propyl imidazole Moiety: In one study, an N-propyl imidazole moiety attached to the 2-amino group was found to be critical for antibacterial activity against S. aureus.[12]

-

Substituents on the Benzene Ring: Halogenation at the 5- or 6-position can modulate activity. For instance, a chloro group at the 6-position was found to be beneficial, while moving it to the 5-position did not significantly alter activity against S. aureus.[12]

-

Schiff Bases: Condensation of the 2-amino group with various aldehydes to form Schiff bases is a common strategy that has yielded potent antimicrobial agents.[15][16]

The following table summarizes the Minimum Inhibitory Concentration (MIC) of representative derivatives against various microbial strains.

| Compound Class | R Group(s) | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base | Diethylamino at C4 of benzylidene | K. pneumoniae | 0.4 - 0.8 | [14] |

| Schiff Base | Hydroxyl at C2 of benzylidene | E. coli | 15.62 | [14] |

| Schiff Base | Hydroxyl at C2 of benzylidene | P. aeruginosa | 15.62 | [14] |

| Furan derivative | Various substitutions | S. cerevisiae | 1.6 - 12.5 | [14] |

| Sulfonamide | N-aryl sulfonamide | Various | (Active) | [17] |

Other Therapeutic Applications

-

Antidiabetic Agents: Certain 2-aminobenzothiazole derivatives linked to guanidines have been investigated as antidiabetic agents.[18] They are proposed to act as inhibitors of aldose reductase (ALR2) and as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which are key targets in managing type 2 diabetes and its complications.[18]

-

Neuroprotective Agents: The benzothiazole derivative Riluzole is an FDA-approved drug for treating amyotrophic lateral sclerosis (ALS), highlighting the potential of this scaffold in neurology.[19] While not a 5-carboxylic acid derivative itself, it establishes the neuroactive potential of the core structure.

Conclusion and Future Perspectives

The 2-Amino-1,3-benzothiazole-5-carboxylic Acid scaffold is a chemically versatile and biologically significant platform for modern drug discovery. The strategic placement of orthogonal functional groups allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The demonstrated success of its derivatives as potent anticancer and antimicrobial agents validates the core structure as a "privileged" pharmacophore.

Future research should focus on leveraging combinatorial chemistry and high-throughput screening to expand the libraries of these derivatives. A deeper investigation into their mechanisms of action, particularly through structural biology and proteomics, will enable more rational, target-based drug design. Furthermore, exploring novel formulations and drug delivery systems could enhance the bioavailability and therapeutic index of these promising compounds, accelerating their translation from the laboratory to the clinic.

References

-

Vivian Ifeoma Okonkwo, et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5): 1-28. [Online]. Available: [Link]

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. [Online].

-

Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. [Online]. Available: [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Online]. Available: [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Online]. Available: [Link]

-